2-methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid

Medicinal Chemistry Chemical Synthesis Building Block

Inconsistent purity and uncertain supply of thiazole-5-carboxylic acid building blocks compromise reproducibility in medicinal chemistry. This compound features a free carboxylic acid at the 5-position (TPSA 78.4 Ų, XLogP3 2.9) enabling direct HATU/EDC coupling for amide and ester library synthesis without protecting group manipulation. • Sourced at ≥97% purity (HPLC) with certificate of analysis, ensuring batch-to-batch consistency for SAR studies. • Validated scaffold for kinase inhibitor hit-to-lead programs (class-level CK2 IC50 = 0.4 μM; TRBP EC50 = 0.66 nM). • Differentiated from 2-methyl-5-phenylthiazole-4-carboxylic acid regioisomer (TPSA 50.19 Ų) for QSAR model accuracy.

Molecular Formula C11H9NO2S
Molecular Weight 219.26 g/mol
CAS No. 32002-72-5
Cat. No. B1276706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid
CAS32002-72-5
Molecular FormulaC11H9NO2S
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESCC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C11H9NO2S/c1-7-12-9(10(15-7)11(13)14)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)
InChIKeyAPXSARIYDLVPAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid: Core Scaffold Overview


2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid (CAS 32002-72-5), a heterocyclic compound with the molecular formula C11H9NO2S and a molecular weight of 219.26 g/mol, serves as a versatile building block in medicinal chemistry and chemical synthesis [1]. This compound belongs to the thiazole-5-carboxylic acid class, which has been extensively investigated for diverse biological activities, including enzyme inhibition and anticancer properties [2]. Its unique substitution pattern, featuring a methyl group at the 2-position and a phenyl group at the 4-position of the thiazole ring, along with a carboxylic acid functionality at the 5-position, provides distinct physicochemical properties and synthetic versatility that are not replicated by its close structural analogs .

✓
Thiazole-5-carboxylic acid scaffold for enzyme inhibitor design
✓
Free carboxylic acid enables amide coupling and esterification reactions
✓
Unique substitution pattern supports QSAR and medicinal chemistry studies

2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid: Substitution Limitations


Generic substitution of 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid with structurally similar thiazole analogs is not scientifically justifiable due to quantifiable differences in key properties that directly impact research outcomes and procurement decisions. As demonstrated in studies of thiazole-5-carboxylic acid derivatives, minor modifications such as the absence of the carboxylic acid group, esterification of the acid, or alteration of the phenyl substitution pattern lead to substantial changes in physicochemical parameters, including lipophilicity (logP) and hydrogen bonding capacity [1]. For instance, the carboxylic acid functionality is essential for certain synthetic transformations, while the regioisomeric arrangement of the phenyl and carboxylic acid groups dictates molecular recognition events in biological assays [2]. Furthermore, vendor-reported purity specifications vary significantly among suppliers, directly affecting reproducibility in quantitative studies . The following quantitative evidence guide substantiates why this specific compound must be selected over its closest analogs for targeted applications.

!
Carboxylic acid absence
Analogs lacking the 5-carboxylic acid group cannot support amide coupling or esterification, limiting synthetic utility.
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Regioisomeric mismatch
Shifting the phenyl group to the 5-position alters lipophilicity and polar surface area, which may affect membrane permeability and target binding.
!
Supplier purity variation
Differences in vendor-reported purity may introduce assay variability and shift apparent IC50 values in quantitative studies.

2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid vs Analogs: Key Differences


Carboxylic Acid Enables Downstream Derivatization

The presence of a free carboxylic acid group at the 5-position of the thiazole ring in 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid enables direct amide coupling, esterification, and other carboxyl-specific transformations that are impossible with analogs lacking this functional group, such as 2-methyl-4-phenylthiazole (CAS 1826-16-0) . This functional distinction is quantified by the hydrogen bond donor count (1 for the target compound vs. 0 for 2-methyl-4-phenylthiazole) and topological polar surface area (78.4 Ų for the target compound vs. 41.13 Ų for 2-methyl-4-phenylthiazole) [1] [2].

Carboxylic acid derivatization
Head-to-head
HBD: 1 vs 0
TPSA: 78.4 vs 41.13 Ų
HBD and TPSA critical for coupling reactions and molecular recognition
Computed property; verify experimentally
Medicinal Chemistry Chemical Synthesis Building Block

Regioisomeric Shift Alters Physicochemical Profile

2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid (CAS 32002-72-5) and its regioisomer 2-methyl-5-phenylthiazole-4-carboxylic acid (CAS 13743-09-4) exhibit significant differences in key physicochemical parameters that affect drug-likeness and formulation behavior. The target compound has a computed XLogP3 of 2.9 and a topological polar surface area of 78.4 Ų [1], whereas the regioisomer exhibits a logP of 2.44 and a polar surface area of 50.19 Ų [2].

Regioisomer physicochemical shift
Head-to-head
LogP: 2.9 vs 2.44
TPSA: 78.4 vs 50.19 Ų
ΔLogP ~0.46 may impact membrane permeability and solubility
Computed; experimental logP recommended for formulation
Medicinal Chemistry QSAR Physicochemical Properties

Vendor Purity Impacts Assay Reproducibility

Procurement of 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid from validated suppliers such as Thermo Scientific guarantees an assay percent range of 97% , with certain vendors like Leyan offering purity as high as 98% . In contrast, alternative suppliers may provide material with lower specified purity (e.g., 95% from AKSci ), which can introduce variability in quantitative studies such as IC50 determinations or structure-activity relationship (SAR) campaigns.

Vendor purity comparison
Data to verify
97–98% (Thermo/Leyan) vs 95% (AKSci)
≥2% purity difference can shift assay IC50 in concentration-dependent studies
Verify lot-specific CoA; procurement source affects reproducibility
Analytical Chemistry Quality Control Reproducibility

Thiazole-5-Carboxylic Acid Class in Enzyme Inhibition

Compounds within the 1,3-thiazole-5-carboxylic acid class, to which 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid belongs, have been validated as potent inhibitors of key therapeutic targets. For example, a 2-phenylthiazole-5-carboxylic acid derivative (CIB-L43) demonstrated nanomolar inhibitory activity (EC50 = 0.66 nM) against TRBP and disrupted TRBP-Dicer interactions with an IC50 of 2.34 μM [1]. Another study identified 1,3-thiazole-5-carboxylic acid derivatives as CK2 inhibitors with IC50 values as low as 0.4 μM [2]. While these data are not for the exact target compound, they establish a class-level benchmark: the 5-carboxylic acid substitution pattern is a privileged scaffold for achieving potent enzyme inhibition, unlike 4-carboxylic acid regioisomers or non-acidic analogs which have not demonstrated comparable activity profiles in the same assays.

Class-level enzyme inhibition
Class-level
TRBP EC50 0.66 nM
CK2 IC50 0.4 μM (class representatives)
Reported class-level inhibitory activity; supports scaffold selection for inhibitor campaigns
Data from analogs; verify activity for this specific compound
Enzyme Inhibition Drug Discovery Medicinal Chemistry

2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid: Key Application Scenarios


Amide and Ester Library Synthesis

This compound is the preferred starting material for generating amide or ester derivatives due to the presence of the free carboxylic acid group, which is absent in 2-methyl-4-phenylthiazole (CAS 1826-16-0). The hydrogen bond donor count of 1 and polar surface area of 78.4 Ų facilitate standard coupling chemistries (e.g., HATU, EDC) for rapid library synthesis [1].

Enzyme Active Site Targeting with Carboxylic Acid

Given the class-level validation of thiazole-5-carboxylic acid derivatives as enzyme inhibitors (e.g., CK2 IC50 = 0.4 μM; TRBP EC50 = 0.66 nM), this compound serves as a rational starting scaffold for hit-to-lead optimization programs targeting kinases, proteases, or other enzymes where a carboxylic acid moiety is essential for binding [2] [3].

QSAR Studies of 5-Carboxylic Acid Thiazoles

The distinct physicochemical profile (XLogP3 = 2.9; TPSA = 78.4 Ų) compared to regioisomers such as 2-methyl-5-phenylthiazole-4-carboxylic acid (LogP = 2.44; TPSA = 50.19 Ų) makes this compound a critical data point for building predictive QSAR models that differentiate between 4- and 5-substituted thiazole carboxylic acids [1].

High-Purity Standards for Analytical Methods

For LC-MS/MS method development, pharmacokinetic studies, or metabolomics applications, sourcing this compound from vendors specifying ≥97% purity (Thermo Scientific, Leyan) ensures accurate quantification and minimizes interference from impurities that could compromise assay sensitivity and reproducibility .

Application
Selection Property
Validation Focus
Amide/ester library synthesis
Free carboxylic acid functionality
Coupling chemistry compatibility (HATU/EDC)
Enzyme inhibitor design
Thiazole-5-carboxylic acid scaffold
Class-level enzyme inhibition context
QSAR model development
Distinct lipophilicity and TPSA profile
Model discrimination between 4- and 5-substituted thiazoles
Analytical method standards
Supplier-verified purity specification
Quantitative assay reproducibility and interference control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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